molecular formula C8H18ClNO B2971203 2-(Piperidin-1-yl)propan-1-ol hydrochloride CAS No. 90226-84-9

2-(Piperidin-1-yl)propan-1-ol hydrochloride

Cat. No. B2971203
CAS RN: 90226-84-9
M. Wt: 179.69
InChI Key: LNOQQFJKQADFEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Piperidin-1-yl)propan-1-ol hydrochloride” is a synthetic compound that belongs to the class of piperidine derivatives . It’s important to note that the exact compound you’re asking about might not be widely studied or used, so the available information might be limited or related to similar compounds.


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The synthesis of these compounds has been a significant part of modern organic chemistry due to their importance in drug design .

Scientific Research Applications

Donepezil A Clinical Review of Current and Emerging Indications

Donepezil hydrochloride, a piperidine derivative, is a central acetylcholinesterase inhibitor used primarily for treating mild-to-moderate Alzheimer's disease. Its therapeutic effects stem from enhancing cholinergic function by increasing the concentration of acetylcholine through the reversible inhibition of its hydrolysis by acetylcholinesterase. The compound is well-absorbed orally, with peak plasma concentrations achieved 3-4 hours post-administration. Its long elimination half-life supports once-daily dosing. Research indicates its potential beyond Alzheimer's disease, suggesting possible applications in treating cognitive impairments related to other neurological conditions (G. Román & S. Rogers, 2004).

Black Pepper and Piperine Diverse Physiological Effects

Piperine, the pungent principle of black pepper (Piper nigrum), exhibits several pharmacological effects. It stimulates digestive enzymes, enhancing the digestive capacity and significantly reducing gastrointestinal transit time. Piperine's antioxidative properties protect against oxidative damage by inhibiting free radicals. Furthermore, it inhibits hepatic and intestinal enzymes involved in drug metabolism, thereby enhancing the bioavailability of various therapeutic drugs. Despite initial safety concerns as a food additive, subsequent studies have confirmed the safety of black pepper and piperine, highlighting their anti-mutagenic and anti-tumor effects (K. Srinivasan, 2007).

Piper Species Phytochemistry, Biological Activities, and Applications

Piper species are known for their rich content of secondary metabolites, including essential oils and piperidine alkaloids, which have shown significant biological effects on human health. These species are used traditionally to treat various ailments and are now recognized for their antioxidant, antimicrobial, and therapeutic potentials against chronic disorders. The review covers the habitats, cultivation, and comprehensive literature on the chemical constituents and biological activities of Piper plants, suggesting a potential role in natural antioxidants and antimicrobial agents in food preservation (B. Salehi et al., 2019).

Neurobiology of Phencyclidine Pharmacological Spectrum

Phencyclidine, another piperidine derivative, is distinguished by its unique spectrum of pharmacological activity. It acts at various levels of the central nervous system, altering reactivity to sensory inputs. This compound demonstrates complex effects depending on dose and species, with notable sensitivity in schizophrenic subjects. It's characterized by its ability to induce changes in the central nervous system without causing liver toxicity, highlighting a distinct pharmacological profile from other psychotomimetic or anesthetic drugs (E. Domino, 1964).

Piperazine Derivatives for Therapeutic Use A Patent Review

Piperazine, a crucial scaffold in drug design, is found in various drugs across multiple therapeutic categories. This review covers patents involving piperazine compounds with therapeutic uses, emphasizing its versatility and potential as a building block for drug discovery. It discusses the evolution of piperazine-based molecules from being recognized primarily for CNS activity to a broader spectrum of pharmacological properties. The flexibility of piperazine in drug design is evident from its application in creating compounds with varied medicinal potential, underscoring the ongoing interest in exploring this entity for new therapeutics (A. Rathi et al., 2016).

Future Directions

Piperidine derivatives, including “2-(Piperidin-1-yl)propan-1-ol hydrochloride”, continue to be an area of interest in drug discovery due to their wide range of potential therapeutic applications . More research is needed to fully understand the properties and potential uses of this specific compound.

properties

IUPAC Name

2-piperidin-1-ylpropan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-8(7-10)9-5-3-2-4-6-9;/h8,10H,2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOQQFJKQADFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N1CCCCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.